4-Methylene-1,3-dioxolan-2-one
Overview
Description
4-Methylene-1,3-dioxolan-2-one is an organic compound with the molecular formula C₄H₄O₃ It is a cyclic carbonate with a methylene group attached to the dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methylene-1,3-dioxolan-2-one can be synthesized through the reaction of propargyl alcohols with carbon dioxide. This reaction typically requires the presence of a catalyst and specific reaction conditions to achieve high yields. For example, the use of a Lewis acid catalyst such as zinc chloride or a base like potassium carbonate can facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of high-pressure carbon dioxide and controlled temperature conditions can further enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methylene-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: It reacts with hydrazines to form 1,3,4-oxadiazin-2-one derivatives and 3-arylaminooxazolidin-2-ones.
Addition Reactions: The compound can add halogens such as chlorine to form halogenated derivatives.
Common Reagents and Conditions
Hydrazines: Used in substitution reactions to form different oxadiazinone and oxazolidinone derivatives.
Major Products Formed
1,3,4-Oxadiazin-2-one Derivatives: Formed from the reaction with hydrazine hydrate.
3-Arylaminooxazolidin-2-ones: Formed from the reaction with monoarylhydrazines.
Scientific Research Applications
4-Methylene-1,3-dioxolan-2-one has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of degradable and chemically recyclable polymers.
Materials Science: The compound is studied for its potential use in lithium-ion batteries as an electrolyte additive to improve the performance of the solid electrolyte interface.
Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and intermediates.
Mechanism of Action
The mechanism of action of 4-Methylene-1,3-dioxolan-2-one involves its reactivity with nucleophiles and electrophiles. The methylene group attached to the dioxolane ring makes it susceptible to nucleophilic attack, leading to the formation of various derivatives. The compound’s ability to undergo ring-opening reactions also contributes to its versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolan-2-one: A similar cyclic carbonate without the methylene group.
4-Methyl-1,3-dioxolan-2-one: A derivative with a methyl group instead of a methylene group.
Uniqueness
4-Methylene-1,3-dioxolan-2-one is unique due to the presence of the methylene group, which enhances its reactivity compared to other cyclic carbonates. This unique structure allows it to participate in a wider range of chemical reactions, making it a valuable compound in organic synthesis and materials science .
Properties
IUPAC Name |
4-methylidene-1,3-dioxolan-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O3/c1-3-2-6-4(5)7-3/h1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSZDDTXTQEUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1COC(=O)O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701305393 | |
Record name | 4-Methylene-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124222-05-5 | |
Record name | 4-Methylene-1,3-dioxolan-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=124222-05-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylene-1,3-dioxolan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701305393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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